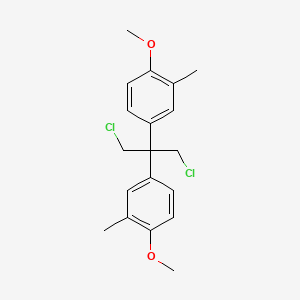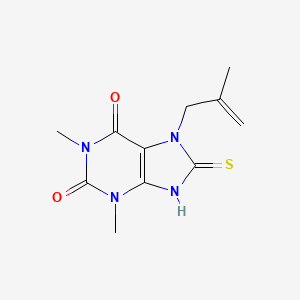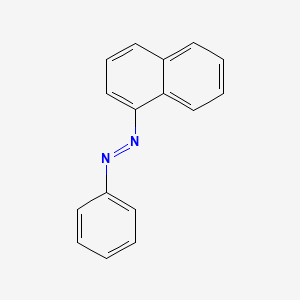
2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-双(4-甲氧基-3-甲基苯基)-1,3-二氯丙烷是一种有机化合物,以其独特的分子结构而闻名。该化合物因其在化学、生物学和工业等领域的潜在应用而受到关注。
准备方法
合成路线和反应条件
2,2-双(4-甲氧基-3-甲基苯基)-1,3-二氯丙烷的合成通常涉及在特定条件下使4-甲氧基-3-甲基苯酚与1,3-二氯丙烷反应。该反应通常在碱的存在下进行,例如氢氧化钠,以促进目标产物的形成。反应条件,包括温度和溶剂,经过优化以实现高产率和化合物纯度。
工业生产方法
在工业环境中,2,2-双(4-甲氧基-3-甲基苯基)-1,3-二氯丙烷的生产可能涉及使用类似合成路线的大规模反应。该过程已扩展以适应生产需求,并采用额外的纯化步骤,例如重结晶或色谱,以确保最终产品的质量。
化学反应分析
反应类型
2,2-双(4-甲氧基-3-甲基苯基)-1,3-二氯丙烷经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为不同的还原形式,具体取决于所用试剂。
取代: 化合物中的氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu) 等亲核试剂可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会生成醌,而还原可能会生成醇或其他还原衍生物。取代反应导致氯原子被其他官能团取代。
科学研究应用
2,2-双(4-甲氧基-3-甲基苯基)-1,3-二氯丙烷在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的前体,以及在各种化学反应中作为试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括其对细胞过程的影响及其与生物分子的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用,例如其在药物开发中的应用。
工业: 该化合物用于生产特种化学品和材料,包括聚合物和树脂。
作用机制
2,2-双(4-甲氧基-3-甲基苯基)-1,3-二氯丙烷的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并影响各种生化途径。具体的分子靶标和途径取决于化合物的具体环境和应用。
相似化合物的比较
类似化合物
- 4-甲氧基苯乙胺
- 3-甲氧基苯基硼酸
- 2-甲氧基-5-(苯基氨基)甲基苯酚
独特性
2,2-双(4-甲氧基-3-甲基苯基)-1,3-二氯丙烷因其独特的分子结构而独一无二,赋予其独特的化学性质和反应性。与类似化合物相比,它可能表现出不同的生物活性,并具有工业应用,使其成为研究和开发中的一种宝贵化合物。
属性
CAS 编号 |
30668-06-5 |
|---|---|
分子式 |
C19H22Cl2O2 |
分子量 |
353.3 g/mol |
IUPAC 名称 |
4-[1,3-dichloro-2-(4-methoxy-3-methylphenyl)propan-2-yl]-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C19H22Cl2O2/c1-13-9-15(5-7-17(13)22-3)19(11-20,12-21)16-6-8-18(23-4)14(2)10-16/h5-10H,11-12H2,1-4H3 |
InChI 键 |
GUOLCWNTYYOCQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(CCl)(CCl)C2=CC(=C(C=C2)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11960906.png)



![1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene](/img/structure/B11960943.png)

![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B11960953.png)
![5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11960957.png)


![1-[4-(5-Phenylpentyl)phenyl]ethanone](/img/structure/B11960973.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)
